molecular formula C13H8F2O7S2 B13989463 5,5'-Carbonylbis(2-fluorobenzenesulfonic acid)

5,5'-Carbonylbis(2-fluorobenzenesulfonic acid)

Katalognummer: B13989463
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: UXCCPVBMHBSZHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is a chemical compound with the molecular formula C13H8F2O7S2. It is known for its unique structure, which includes two fluorobenzene rings connected by a carbonyl group and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) typically involves the reaction of 4,4’-difluorobenzophenone with sulfonating agents. One common method includes the use of bisphenol A in the presence of potassium carbonate anhydrous in dimethyl sulfoxide as a solvent. The polycondensation process is achieved at 170°C, resulting in the formation of the sulfonated product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted fluorobenzene compounds .

Wissenschaftliche Forschungsanwendungen

5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biomolecules, influencing their activity and function. The carbonyl group also plays a role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is unique due to its specific arrangement of fluorobenzene rings and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .

Eigenschaften

Molekularformel

C13H8F2O7S2

Molekulargewicht

378.3 g/mol

IUPAC-Name

2-fluoro-5-(4-fluoro-3-sulfobenzoyl)benzenesulfonic acid

InChI

InChI=1S/C13H8F2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI-Schlüssel

UXCCPVBMHBSZHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)O)S(=O)(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.